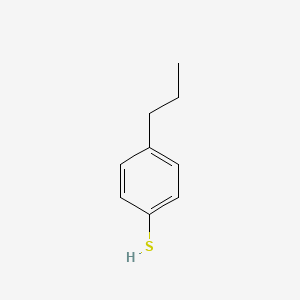

4-n-Propylthiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLGECZCQTWNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-n-Propylthiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-n-propylthiophenol, a valuable intermediate in the pharmaceutical and materials science sectors. The document outlines detailed experimental protocols for the most established synthetic pathways, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is an organosulfur compound featuring a propyl group and a thiol functional group attached to a benzene ring at the para position. The presence of the reactive thiol group makes it a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. This guide explores three principal synthetic strategies for its preparation: the Newman-Kwart rearrangement starting from 4-n-propylphenol, a Grignard reaction with elemental sulfur using 4-n-propylbromobenzene, and a diazotization reaction of 4-n-propylaniline.

Synthesis Routes and Experimental Protocols

This section details the most common and effective methods for the synthesis of this compound.

Route 1: Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from the corresponding phenols.[1][2][3] This thermal rearrangement converts an O-aryl thiocarbamate into a more stable S-aryl thiocarbamate, which is then hydrolyzed to yield the desired thiophenol.[1][3] While traditionally requiring high temperatures, recent advancements have introduced catalytic methods to perform the rearrangement under milder conditions.[2][4]

Workflow for Newman-Kwart Rearrangement

Caption: Workflow for the synthesis of this compound via the Newman-Kwart rearrangement.

Experimental Protocol:

Step 1: Synthesis of O-(4-n-Propylphenyl) dimethylthiocarbamate

-

To a stirred suspension of sodium hydride (60% in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-n-propylphenol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) portion-wise.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford O-(4-n-propylphenyl) dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement

-

Place the purified O-(4-n-propylphenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.

-

Heat the compound under an inert atmosphere to 200-250 °C. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Maintain the temperature until the starting material is consumed (typically several hours).

-

Cool the reaction mixture to room temperature to obtain the crude S-(4-n-propylphenyl) dimethylthiocarbamate.

Step 3: Hydrolysis to this compound

-

To the crude S-(4-n-propylphenyl) dimethylthiocarbamate, add a solution of sodium hydroxide (2-3 eq.) in a mixture of water and methanol.

-

Reflux the mixture for 2-4 hours, or until the hydrolysis is complete as indicated by TLC or HPLC.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 1-2.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Route 2: Grignard Reaction with Elemental Sulfur

The reaction of a Grignard reagent with elemental sulfur is a classic and direct method for the synthesis of thiols.[5][6] This route involves the preparation of 4-n-propylmagnesium bromide from 4-n-propylbromobenzene, followed by its reaction with sulfur and subsequent acidic workup.

Workflow for Grignard Reaction

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Experimental Protocol:

Step 1: Preparation of 4-n-Propylmagnesium bromide

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere.

-

Place magnesium turnings (1.2 eq.) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, prepare a solution of 4-n-propylbromobenzene (1.0 eq.) in the anhydrous ether.

-

Add a small portion of the 4-n-propylbromobenzene solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to reflux. A crystal of iodine can be added to initiate the reaction if necessary.

-

Once the reaction has started, add the remaining 4-n-propylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Step 2: Reaction with Sulfur and Workup

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

In a separate flask, prepare a suspension of elemental sulfur (1.1 eq.) in anhydrous THF.

-

Slowly add the Grignard reagent to the sulfur suspension via a cannula, maintaining the temperature below 10 °C.[5]

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Route 3: From 4-n-Propylaniline via Diazotization

This route involves the conversion of the amino group of 4-n-propylaniline into a diazonium salt, which is then reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis.

Workflow for Diazotization Route

Caption: Workflow for the synthesis of this compound from 4-n-propylaniline.

Experimental Protocol:

Step 1: Diazotization of 4-n-Propylaniline

-

Dissolve 4-n-propylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting solution of 4-n-propylbenzenediazonium chloride at 0-5 °C for 15-30 minutes.

Step 2: Reaction with Potassium Ethyl Xanthate and Hydrolysis

-

In a separate flask, dissolve potassium ethyl xanthate (1.2 eq.) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow precipitate should form.

-

Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Extract the intermediate xanthate ester with an organic solvent like diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Hydrolyze the crude xanthate ester by refluxing with a solution of potassium hydroxide in ethanol for 2-4 hours.

-

After cooling, dilute the reaction mixture with water and wash with ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with a mineral acid and extract the product with ether.

-

Dry the organic layer, remove the solvent, and purify the this compound by vacuum distillation.

Quantitative Data

The following table summarizes the expected yields and key physical properties of this compound and its precursors. Yields are indicative and can vary based on reaction scale and optimization.

| Compound | Starting Material(s) | Synthesis Route | Typical Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |

| O-(4-n-Propylphenyl) dimethylthiocarbamate | 4-n-Propylphenol, Dimethylthiocarbamoyl chloride | Newman-Kwart | 85-95 | C₁₂H₁₇NOS | 223.34 |

| S-(4-n-Propylphenyl) dimethylthiocarbamate | O-(4-n-Propylphenyl) dimethylthiocarbamate | Newman-Kwart | 80-90 | C₁₂H₁₇NOS | 223.34 |

| This compound | S-(4-n-Propylphenyl) dimethylthiocarbamate | Newman-Kwart | 70-85 | C₉H₁₂S | 152.26 |

| This compound | 4-n-Propylbromobenzene, Sulfur | Grignard Reaction | 60-75 | C₉H₁₂S | 152.26 |

| This compound | 4-n-Propylaniline | Diazotization | 50-65 | C₉H₁₂S | 152.26 |

Spectroscopic Data

The following table presents the expected spectroscopic data for this compound. This data is crucial for the identification and purity assessment of the final product. The data for the 3-n-propylthiophenol isomer is included for comparative purposes.[7]

| Spectrum Type | This compound (Predicted) | 3-n-Propylthiophenol (Reported)[7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, 2H), 7.10 (d, 2H), 3.40 (s, 1H, SH), 2.55 (t, 2H), 1.65 (m, 2H), 0.95 (t, 3H) | δ 7.14 (m, 1H), 6.75 (m, 1H), 6.65 (m, 1H), 6.64 (m, 1H), 4.77 (s, 1H, SH), 2.53 (t, 2H), 1.63 (m, 2H), 0.93 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.0, 130.0, 129.5, 128.0, 38.0, 24.0, 13.5 | δ 155.2, 144.7, 129.4, 121.1, 115.4, 112.6, 37.8, 24.3, 13.8 |

| Mass Spec. (EI) | m/z 152 [M]⁺, 123, 109 | m/z 136 [M]⁺, 121, 107 |

Conclusion

This guide has detailed three robust synthetic routes for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The Newman-Kwart rearrangement offers a high-yield pathway from the corresponding phenol, while the Grignard reaction provides a direct, albeit potentially lower-yielding, alternative from a halogenated precursor. The diazotization of 4-n-propylaniline is another viable option, particularly if the aniline is readily available. The provided experimental protocols and data are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related thiophenol derivatives.

References

- 1. Newman-Kwart Rearrangement [organic-chemistry.org]

- 2. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 4. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6476248B1 - Hydroxythiol grignard reaction synthesis - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. This compound | Benchchem [benchchem.com]

Spectroscopic Data for 4-n-Propylthiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of anticipated spectroscopic data for 4-n-propylthiophenol (C₉H₁₂S). Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this document presents a combination of data from its isomer, 3-n-propylthiophenol, and related thiophenol derivatives, alongside general principles of spectroscopic analysis. This information is intended to serve as a reference for researchers working with or synthesizing this compound.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The NMR and MS data are based on the reported values for the isomeric 3-n-propylthiophenol and are provided for comparative analysis.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~3.4 | Singlet | 1H | Thiol proton (S-H) |

| ~2.5 | Triplet | 2H | Methylene protons adjacent to the aromatic ring (Ar-CH₂-CH₂-CH₃) |

| ~1.6 | Sextet | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| ~0.9 | Triplet | 3H | Methyl protons (-CH₂-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic Carbon (C-S) |

| ~130 | Aromatic Carbons (Ar-C) |

| ~129 | Aromatic Carbons (Ar-C) |

| ~126 | Aromatic Carbon (ipso-C) |

| ~38 | Methylene Carbon (Ar-CH₂) |

| ~24 | Methylene Carbon (-CH₂-) |

| ~14 | Methyl Carbon (-CH₃) |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2960, 2930, 2870 | Strong | Aliphatic C-H stretch |

| ~2550 | Weak | S-H stretch |

| ~1580, 1490, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~830 | Strong | para-disubstituted C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 123 | Medium | [M - C₂H₅]⁺ |

| 109 | High | [M - C₃H₇]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These are representative methods and may be adapted based on the specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[2]

2.2. Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded from a solution of the compound in a suitable solvent (e.g., CCl₄).

2.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Mandatory Visualizations

Diagram 1: Spectroscopic Analysis Workflow for this compound

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical Properties and Applications of 4-n-Propylthiophenol: A Technical Guide

This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of 4-n-propylthiophenol, a key organic compound in materials science and with potential applications in drug development. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.

Core Physical Properties

Table 1: Physical Properties of 4-methylbenzenethiol (CAS: 106-45-6)

| Property | Value |

| Boiling Point | 199 °C[1] |

| Melting Point | 43 °C[1] |

| Molar Mass | 124.204 g/mol [1] |

| Solubility | Insoluble in water; Soluble in chloroform, diethyl ether, and ethanol[1] |

Experimental Protocols for Physical Property Determination

Standard experimental procedures can be employed to determine the precise boiling point and density of this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small amount of liquid.

Materials:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

Materials:

-

Pycnometer (with a known volume)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Deionized water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with deionized water of a known temperature and weighed again to determine the mass of the water. The known density of water at that temperature is used to calibrate the exact volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of the corresponding sulfonyl chloride.

Reaction Scheme:

4-Propylbenzenesulfonyl chloride can be reduced to this compound using a reducing agent such as zinc dust in an acidic medium.

General Protocol:

-

4-Propylbenzenesulfonyl chloride is dissolved in a suitable solvent, such as ethanol.

-

Zinc dust is added to the solution, followed by the slow addition of a strong acid, like hydrochloric acid, while maintaining a controlled temperature.

-

The reaction mixture is stirred until the reduction is complete, which can be monitored by techniques like thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent and subsequent purification, for example, by distillation or column chromatography, to yield this compound.

Applications in Materials Science: Self-Assembled Monolayers

This compound is a valuable compound in materials science, particularly for the formation of self-assembled monolayers (SAMs) on gold surfaces.[2] The thiol group exhibits a strong affinity for gold, leading to the spontaneous organization of the molecules into a highly ordered, single-molecule-thick layer.[3][4] This process is crucial for modifying the surface properties of materials for applications in electronics, sensors, and biocompatible coatings.[2]

The following diagram illustrates the logical workflow for the formation of a this compound SAM on a gold substrate.

Caption: Workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

Relevance in Drug Development

While direct involvement of this compound in specific signaling pathways is not extensively documented, its structural motifs and properties suggest potential applications in drug development. Thiol-containing compounds are known to interact with biological systems, and the propylphenol moiety is found in some bioactive molecules. Its ability to act as a linker molecule by forming SAMs on gold nanoparticles also opens avenues for its use in drug delivery systems and diagnostic biosensors.[5] Further research is warranted to explore the pharmacological potential of this compound and its derivatives.

References

Solubility Profile of 4-n-Propylthiophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-n-propylthiophenol in various organic solvents. In the absence of specific quantitative experimental data in publicly accessible literature, this document offers a qualitative solubility assessment based on established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of this compound solubility is provided to enable researchers to generate precise data. This guide also includes logical workflow diagrams for solvent selection and experimental execution to aid in practical laboratory applications.

Introduction

This compound (C₉H₁₂S) is an organosulfur compound with a propyl-substituted benzene ring and a thiol functional group. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in various fields, including organic synthesis, materials science, and pharmaceutical development. Understanding the solubility of this compound is essential for reaction optimization, formulation development, and purification processes. This guide aims to provide a foundational understanding of its solubility and a practical framework for its experimental determination.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane | High | Similar nonpolar characteristics. |

| Toluene | High | Aromatic nature of toluene facilitates interaction with the benzene ring of this compound. | |

| Moderately Polar Aprotic Solvents | Diethyl Ether | High | The ether group provides some polarity, but the overall molecule is largely nonpolar. |

| Dichloromethane | High | Acts as a good solvent for many organic compounds due to its moderate polarity. | |

| Acetone | Moderate | The ketone group provides significant polarity, which may limit the solubility of the largely nonpolar solute. | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |

| Acetonitrile | Moderate | Its polarity might be too high for optimal dissolution of the nonpolar parts of the molecule. | |

| Polar Protic Solvents | Methanol | Low to Moderate | The hydroxyl group and its ability to form strong hydrogen bonds make it less compatible with the nonpolar structure of this compound. |

| Ethanol | Low to Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly improve solubility compared to methanol. | |

| Water | Very Low | The high polarity and extensive hydrogen bonding network of water make it a poor solvent for the nonpolar this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following detailed experimental protocol, based on the widely used shake-flask method, is recommended.[4][5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent. b. Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). e. Shake the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-72 hours).[4]

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microparticles. d. Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. b. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

Data Analysis and Reporting

-

Calculate the concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Workflows

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical first step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable organic solvent for a compound like this compound.

Caption: A logical workflow for selecting a suitable organic solvent.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps involved in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Key steps in the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for researchers and professionals in the chemical and pharmaceutical sciences. While quantitative data is sparse in the literature, the provided qualitative assessment and detailed experimental protocol offer a strong basis for practical application and further research. The included workflow diagrams serve as practical tools for efficient solvent selection and experimental design, facilitating the generation of reliable and reproducible solubility data.

References

Purity Analysis of Commercial 4-n-Propylthiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of commercial 4-n-propylthiophenol. It is designed to assist researchers, scientists, and professionals in drug development in understanding the common impurities, analytical methodologies for their detection and quantification, and the overall purity profile of this commercially available reagent.

Introduction to this compound and its Commercial Significance

This compound is a sulfur-containing organic compound with applications in various fields, including organic synthesis and materials science. In the pharmaceutical industry, thiophenol derivatives are crucial intermediates in the synthesis of a wide range of therapeutic agents. The purity of such starting materials is of paramount importance as impurities can affect reaction yields, lead to the formation of undesirable byproducts, and potentially compromise the safety and efficacy of the final drug product. Commercial grades of this compound typically have a stated purity of 97% or higher, with the remaining percentage consisting of structurally related impurities and residual starting materials from its synthesis.[1]

Potential Impurities in Commercial this compound

The impurity profile of commercial this compound is largely dependent on its synthetic route. A common method for the synthesis of thiophenols involves the reduction of the corresponding benzenesulfonyl chloride. Therefore, potential impurities can include unreacted starting materials, byproducts of the reduction process, and products of oxidative degradation.

Table 1: Summary of Potential Impurities and their Origin

| Impurity Name | Chemical Structure | Typical Concentration Range (%) | Likely Origin |

| 4,4'-dipropyldiphenyldisulfide | (C₃H₇C₆H₄S)₂ | 0.5 - 2.0 | Oxidation of this compound |

| 4-Propylbenzenesulfonyl chloride | C₃H₇C₆H₄SO₂Cl | < 0.5 | Unreacted starting material |

| 4-Propylbenzene | C₃H₇C₆H₅ | < 0.2 | Byproduct of synthesis |

| Isomeric Propylthiophenols (e.g., 2- or 3-propylthiophenol) | C₉H₁₂S | < 0.3 | Impurities in starting materials or side reactions |

Disclaimer: The quantitative data presented in this table is illustrative and based on typical impurity profiles for similar compounds. Actual concentrations may vary between different commercial suppliers and batches.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. It provides both qualitative and quantitative information about the impurity profile.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of a 1 mg/mL solution of this compound in dichloromethane, splitless injection.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

Data Presentation: GC-MS Impurity Profile

Table 2: Representative GC-MS Data for Commercial this compound

| Peak No. | Retention Time (min) | Tentative Identification | Area (%) |

| 1 | 8.5 | 4-Propylbenzene | 0.15 |

| 2 | 12.2 | This compound | 98.5 |

| 3 | 22.1 | 4,4'-dipropyldiphenyldisulfide | 1.2 |

| 4 | 15.8 | Unidentified Isomer | 0.15 |

Note: This data is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a complementary technique to GC-MS, particularly useful for the quantification of non-volatile impurities and the primary component.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-20 min: 95% B

-

20.1-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL of a 0.5 mg/mL solution of this compound in acetonitrile.

Data Presentation: HPLC Purity Assessment

Table 3: Representative HPLC Data for Commercial this compound

| Peak No. | Retention Time (min) | Component | Area (%) |

| 1 | 9.8 | This compound | 98.8 |

| 2 | 14.5 | 4,4'-dipropyldiphenyldisulfide | 1.1 |

| 3 | 5.2 | Polar Impurity | 0.1 |

Note: This data is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the main component and for identifying and quantifying impurities, often without the need for reference standards for every impurity (qNMR).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16.

-

Relaxation Delay: 5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 seconds.

-

Data Interpretation: The ¹H NMR spectrum of pure this compound will show characteristic signals for the aromatic protons, the propyl chain protons, and the thiol proton. Impurities will present as additional, smaller signals. For example, the presence of the disulfide impurity can be identified by the absence of the thiol proton signal and a slight shift in the aromatic and propyl proton signals.

Visualizing Experimental Workflows

To aid in the understanding of the analytical processes, the following diagrams illustrate the workflows for sample preparation and analysis.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Logical Relationships in Purity Determination

The overall assessment of purity relies on the convergence of data from orthogonal analytical techniques.

Caption: Interrelation of analytical techniques for purity assessment.

Conclusion

The purity of commercial this compound should be rigorously assessed using a combination of chromatographic and spectroscopic methods. This guide provides a framework for identifying potential impurities and outlines detailed protocols for their detection and quantification using GC-MS, HPLC, and NMR. For critical applications, such as in drug development, it is essential to perform a thorough purity analysis on each batch of this compound to ensure the quality and consistency of the final product. Researchers should be aware that impurity profiles can vary and may need to adapt these methods accordingly.

References

4-n-Propylthiophenol: A Comprehensive Health and Safety Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the health and safety information currently available for 4-n-Propylthiophenol (CAS No. 4527-44-0). Due to a notable scarcity of toxicological data specific to this compound, this document also draws upon information from related aryl thiols, such as thiophenol, to infer potential hazards and provide guidance on safe handling practices. All data derived from surrogate compounds are clearly indicated. This guide is intended to support risk assessments and the implementation of appropriate safety protocols in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 152.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 4527-44-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Solubility | Limited in water; Soluble in organic solvents | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Flash Point | Data not available |

Note: The following data is for 4-propylphenol (CAS 645-56-7) and is provided for reference only.

| Property (4-propylphenol) | Value | Source(s) |

| Boiling Point | 232.00 to 233.00 °C @ 760.00 mm Hg | --INVALID-LINK-- |

| Melting Point | 21 - 22 °C | --INVALID-LINK-- |

| Density | 0.980-0.986 g/cm³ | --INVALID-LINK-- |

Hazard Identification and Classification

Specific GHS classification for this compound is not consistently reported across all sources. However, based on the known hazards of thiophenols, it should be handled as a hazardous substance. The primary hazards associated with thiophenols include:

-

Toxicity: Thiols can be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Can cause skin and eye irritation.

-

Stench: Possesses a strong, unpleasant odor.

It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Toxicological Information

Detailed toxicological studies on this compound are not available in the reviewed literature. The following information is based on studies of thiophenol and other related aromatic thiols and should be considered as indicative of potential hazards.

Acute Toxicity

No specific LD50 (lethal dose, 50%) values for this compound were found. For the parent compound, thiophenol, acute toxicity is high. The toxic effects are characterized by central nervous system stimulation followed by depression, potentially leading to coma and death at high doses.

Skin and Eye Irritation

While no specific skin or eye irritation data for this compound is available, thiophenols are generally considered to be skin and eye irritants. Direct contact should be avoided.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no data available to assess the genotoxic, carcinogenic, or reproductive toxicity of this compound.

Experimental Protocols

Due to the lack of specific toxicological studies on this compound, detailed experimental protocols for this compound cannot be provided. However, this section outlines the general methodologies for key toxicological assays that would be employed to assess the safety of a substance like this compound.

Acute Oral Toxicity (OECD 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Animal Model: Typically rats or mice.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

A stepwise procedure is used with a limited number of animals at each step. The outcome of each step determines the dose for the next.

-

Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

The LD50 value is estimated based on the results.

-

Skin Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: Typically albino rabbits.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A measured amount of the test substance is applied to the skin under a gauze patch.

-

The patch is left in place for a specified duration (e.g., 4 hours).

-

After removal, the skin is observed for signs of erythema (redness) and edema (swelling) at various time points.

-

The severity of the reactions is scored to determine the irritation potential.

-

Eye Irritation/Corrosion (OECD 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Animal Model: Typically albino rabbits.

-

Procedure:

-

A single drop of the liquid substance or a measured amount of the solid substance is instilled into one eye of the rabbit. The other eye serves as a control.

-

The eyes are observed for a set period, and the cornea, iris, and conjunctiva are examined for signs of damage.

-

The severity of the reactions is scored to classify the substance's irritation potential.

-

Handling and Safety Precautions

Given the potential hazards associated with thiophenols, the following handling and safety precautions are recommended for this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Due to the susceptibility of thiols to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Visualizations

Experimental Workflow: Safe Handling of this compound

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for the safe handling of this compound.

Signaling Pathway: Potential Mechanism of Thiophenol-Induced Oxidative Stress

The toxicity of thiophenols is thought to involve the induction of oxidative stress. The following diagram illustrates a potential signaling pathway for this process.

Caption: Potential mechanism of oxidative stress induced by thiophenols.

Conclusion

While specific health and safety data for this compound is limited, the information available for the broader class of thiophenols indicates that this compound should be handled with caution. Researchers, scientists, and drug development professionals must use appropriate engineering controls and personal protective equipment to minimize exposure. Further toxicological studies are necessary to fully characterize the hazard profile of this compound. In the absence of such data, a conservative approach to safety is strongly recommended.

4-n-Propylthiophenol structural isomers and their properties

An In-depth Technical Guide to the Structural Isomers of 4-n-Propylthiophenol

Introduction

Thiophenols, and their alkylated derivatives, are a significant class of organosulfur compounds utilized as intermediates and building blocks in a wide array of industrial and research applications. Their utility stems from the reactivity of the sulfhydryl (-SH) group, which can undergo various transformations including oxidation, alkylation, and metal coordination. This guide focuses on this compound and its structural isomers, providing a comparative analysis of their properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

The structural isomers of this compound can be categorized into two main groups: positional isomers, where the n-propyl group is located at different positions on the benzene ring, and isomers featuring a branched alkyl chain (isopropyl). These structural variations, while seemingly minor, can lead to significant differences in physical properties, reactivity, and biological activity.

Structural Isomers of Propylthiophenol

The primary isomers of interest are derived from either an n-propyl or an isopropyl group attached to the thiophenol ring at the ortho (2-), meta (3-), or para (4-) positions.

Positional Isomers (n-Propyl):

-

2-n-Propylthiophenol

-

3-n-Propylthiophenol

-

This compound

Branched-Chain Isomers (Isopropyl):

-

2-isopropylthiophenol (CAS: 6262-87-9)[1]

-

3-isopropylthiophenol

For comparative purposes, the properties of the parent compound, thiophenol (CAS: 108-98-5), are also included.[4][5]

Physical and Chemical Properties

The physical and chemical properties of these isomers are influenced by the position and structure of the propyl substituent. The following tables summarize key quantitative data for these compounds.

Table 1: Physical Properties of Thiophenol and Propylthiophenol Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

|---|---|---|---|---|---|---|---|

| Thiophenol | 108-98-5 | C₆H₆S | 110.18[4] | 169[5] | -15[5] | 1.073 | 1.588[5] |

| 2-n-Propylphenol* | 644-35-9 | C₉H₁₂O | 136.19 | 224 - 226 | 7 | 0.988 - 0.996 | 1.524 - 1.528 |

| 3-n-Propylphenol* | 621-27-2 | C₉H₁₂O | 136.19[6] | Data not available | Data not available | Data not available | Data not available |

| This compound | 4527-44-0 | C₉H₁₂S | 152.26[7] | Data not available | Data not available | Data not available | Data not available |

| 2-isopropylthiophenol | 6262-87-9 | C₉H₁₂S | 152.26[1] | Data not available | Data not available | Data not available | Data not available |

| 4-isopropylthiophenol | 4946-14-9 | C₉H₁₂S | 152.26 | 99 - 100 (at 14 mmHg) | Data not available | 0.979[8] | 1.552 |

*Note: Data for the corresponding propyl-substituted phenols are included for comparative context where thiophenol data is unavailable.[6][9]

Table 2: Chemical and Safety Properties

| Compound | pKa | Flash Point (°C) | Solubility | Key Hazards |

|---|---|---|---|---|

| Thiophenol | 6.62[10] | 50[11] | Insoluble in water; soluble in alcohol, ether.[4][11] | Toxic, Flammable, Irritant.[4] |

| 2-n-Propylphenol* | Data not available | Data not available | Slightly soluble in water; soluble in oils.[9] | Harmful if swallowed.[9] |

| 3-n-Propylphenol* | Data not available | Data not available | Soluble in water.[12] | Harmful if swallowed or in contact with skin.[6] |

| This compound | Data not available | Data not available | Soluble in organic solvents; limited in water.[13] | Data not available |

| 2-isopropylthiophenol | Data not available | Data not available | Data not available | Data not available |

| 4-isopropylthiophenol | 6.79 (Predicted)[3] | 86.4[3] | Sparingly soluble in water.[14] | Corrosive.[3] |

*Note: Data for the corresponding propyl-substituted phenols are included for comparative context where thiophenol data is unavailable.[6][9]

Experimental Protocols

General Synthesis of Propylthiophenol Isomers

A common route for the synthesis of alkylated thiophenols involves the reduction of the corresponding sulfonyl chloride or the reaction of a phenol derivative.

Method 1: Reduction of Isopropylbenzenesulfonyl Chloride

This method is documented for the synthesis of 4-isopropylthiophenol.[3]

-

Reaction Setup: 4-isopropylbenzenesulfonyl chloride is added to a reaction vessel containing a suitable solvent (e.g., toluene, water).

-

Reducing Agents: A reducing agent such as iron powder or triphenylphosphine is introduced, along with an acid source like hydrogen chloride.[3]

-

Reaction Conditions: The mixture is heated (e.g., to 40°C) and stirred for a specified period (e.g., 1 hour).[3]

-

Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified, typically by vacuum distillation, to yield the pure isopropylthiophenol.

Method 2: Conversion from Isopropylphenol

This route involves converting the hydroxyl group of a phenol to a sulfhydryl group.

-

Reaction: 4-isopropylphenol is reacted with a sulfur-containing reagent, such as Lawesson's reagent or elemental sulfur, under basic conditions.[14]

-

Intermediate Formation: This step often produces a disulfide intermediate.

-

Reduction: The disulfide intermediate is subsequently reduced to the corresponding thiol.

-

Purification: The final product is purified using standard techniques like distillation or chromatography.

The following diagram illustrates a generalized workflow for the synthesis and subsequent application of these isomers.

Caption: General workflow from precursors to propylthiophenol isomers and their applications.

Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework, confirming the substitution pattern and the structure of the propyl group. For example, the ¹H NMR spectrum for 3-n-propylthiophenol has been reported as (400 MHz, CDCl₃), δ 0.93 (t, J = 7.4 Hz, 3H), 1.61 (m, 2H), 2.52 (t, J = 7.5 Hz, 2H), 3.40 (s, 1H), 6.95-7.15 (m, 4H).[13]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Gas Chromatography (GC): Used to determine the purity of the liquid samples.

Applications and Biological Relevance

Propylthiophenol isomers serve as crucial intermediates in various fields. Their reactivity makes them suitable for constructing more complex molecules.

-

Pharmaceutical and Agrochemical Synthesis: These compounds are valuable building blocks for active pharmaceutical ingredients (APIs) and crop protection products.[2] 4-isopropylthiophenol, for instance, is used in the synthesis of medicines, pesticides, and dyes.[15]

-

Material Science: Thiophenols have a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). These SAMs can modify surface properties and are explored for use in biosensors, molecular electronics, and drug delivery systems.[16]

-

Antioxidants and Polymer Additives: Thiophenol derivatives are used in the production of antioxidants and as vulcanization accelerators and UV stabilizers in the polymer industry.[14]

The logical relationship between the core structure of propylthiophenol and its functional applications is outlined in the following diagram.

Caption: Relationship between molecular structure and chemical function in propylphenols.

Conclusion

The structural isomers of this compound exhibit distinct properties and applications based on the substitution pattern and alkyl group structure. While comprehensive data for all isomers is not uniformly available, the well-documented properties of 4-isopropylthiophenol highlight their importance as intermediates in the pharmaceutical, agrochemical, and material science sectors. Further research into the specific properties and biological activities of the less-studied n-propyl and other isopropyl isomers could unveil new opportunities for their application in drug discovery and materials innovation.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. (4-Isopropyl)thiophenol|lookchem [lookchem.com]

- 4. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 108-98-5 CAS MSDS (Thiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-Propylphenol | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4527-44-0|this compound|BLD Pharm [bldpharm.com]

- 8. (4-Isopropyl)thiophenol | 4946-14-9 [chemicalbook.com]

- 9. 2-Propylphenol | C9H12O | CID 12570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. webqc.org [webqc.org]

- 11. manavchem.com [manavchem.com]

- 12. 3-N-PROPYLPHENOL | 621-27-2 [chemicalbook.com]

- 13. This compound | Benchchem [benchchem.com]

- 14. Page loading... [guidechem.com]

- 15. chemwhat.com [chemwhat.com]

- 16. Buy this compound [smolecule.com]

A Theoretical Exploration of Electron Density in 4-n-Propylthiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electron density distribution and related electronic properties of 4-n-propylthiophenol. Understanding these characteristics is pivotal in predicting the molecule's reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This document outlines the computational protocols, presents illustrative data in a structured format, and visualizes the workflow for theoretical analysis.

Introduction to Theoretical Calculations of Electron Density

The electronic structure of a molecule governs its chemical behavior. Theoretical and computational chemistry offer powerful tools to investigate the distribution of electrons within a molecule, providing insights that complement experimental findings. For this compound, these calculations can pinpoint sites susceptible to electrophilic or nucleophilic attack, predict its ability to donate or accept electrons, and shed light on its overall stability and reactivity.

Density Functional Theory (DFT) is a robust method for these investigations, balancing computational cost with accuracy. By solving the Kohn-Sham equations, DFT provides the ground-state electron density, from which numerous electronic properties can be derived.

Methodologies for Theoretical Calculations

The following section details a typical protocol for conducting theoretical calculations on this compound to determine its electron density and related properties.

Computational Protocol

A standard computational approach for analyzing this compound involves the following steps:

-

Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on heavy and hydrogen atoms to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic properties.

-

Electron Density and Population Analysis: With the optimized geometry, a single-point energy calculation is carried out to determine the electron density distribution. Mulliken population analysis is a common method to partition the total electron density among the individual atoms, providing insight into the partial atomic charges.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data for this compound, derived from the computational protocol described above. These values are illustrative and would be subject to the specific level of theory and basis set employed in an actual study.

Table 1: Calculated Mulliken Atomic Charges for this compound

| Atom | Element | Mulliken Charge (e) |

| C1 (ring, S-bound) | Carbon | +0.150 |

| C2, C6 (ring) | Carbon | -0.120 |

| C3, C5 (ring) | Carbon | -0.115 |

| C4 (ring, propyl-bound) | Carbon | +0.050 |

| S1 | Sulfur | -0.250 |

| H (on S1) | Hydrogen | +0.150 |

| C7 (propyl) | Carbon | -0.080 |

| C8 (propyl) | Carbon | -0.075 |

| C9 (propyl) | Carbon | -0.090 |

| H (on ring) | Hydrogen | +0.100 to +0.110 |

| H (on propyl) | Hydrogen | +0.090 to +0.100 |

Table 2: Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.850 |

| LUMO Energy | -0.950 |

| HOMO-LUMO Energy Gap (ΔE) | 4.900 |

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.850 |

| Electron Affinity (A) | 0.950 |

| Electronegativity (χ) | 3.400 |

| Chemical Hardness (η) | 2.450 |

| Chemical Softness (S) | 0.408 |

| Electrophilicity Index (ω) | 2.351 |

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow of the computational methodology used to analyze the electron density of this compound.

Caption: Workflow for theoretical electron density calculations.

Conclusion

The theoretical investigation of this compound's electron density provides invaluable data for predicting its chemical behavior. Through methodologies such as DFT, detailed insights into atomic charges, frontier molecular orbitals, and electrostatic potential can be obtained. This information is critical for applications in drug design, where understanding molecular interactions is paramount, and in materials science for the rational design of novel functional materials. The presented workflow and data structure serve as a robust framework for conducting and reporting such computational studies.

In-Depth Technical Guide to 4-n-Propylthiophenol for Researchers and Drug Development Professionals

An examination of the commercial availability, synthesis, and physicochemical properties of 4-n-Propylthiophenol, a versatile sulfur-containing organic compound with applications in materials science and as a potential building block in medicinal chemistry.

Introduction

This compound (also known as 4-propylbenzenethiol) is an aromatic thiol compound characterized by a propyl group and a thiol functional group attached to a benzene ring at the para position. Its unique molecular architecture makes it a valuable intermediate in organic synthesis and a key component in the development of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data for this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Availability

The commercial availability of this compound is somewhat limited, with a few specialized chemical suppliers offering the compound. The following table summarizes the available data on a known commercial supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantity | Price (EUR) |

| CymitQuimica (distributor for Fluorochem) | This compound | 4527-44-0 | 97.0% | 1g | €948.00 |

Note: Prices and availability are subject to change. It is recommended to contact the supplier directly for the most current information. ChemicalBook is a resource that can be used to search for global suppliers of this compound[1][2].

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂S | [3][4] |

| Molecular Weight | 152.26 g/mol | [3][4] |

| CAS Number | 4527-44-0 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Soluble in organic solvents; limited in water | [3] |

| Spectrum Type | Data Points (for 3-n-propylthiophenol) | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 0.93 (t, J = 7.4 Hz, 3H), 1.63 (m, 2H), 2.53 (t, J = 7.4 Hz, 2H), 4.77 (s, 1H), 6.64 (m, 1H), 6.65 (m, 1H), 6.75 (m, 1H), 7.14 (m, 1H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.2, 144.7, 129.4, 121.1, 115.4, 112.6, 37.8, 24.3, 13.8 | [3] |

| Mass Spectrometry (EI) | m/z 136 [M]⁺ (45%), 121 (15%), 107 (100%), 77 (20%) | [3] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the preparation of thiophenols can be adapted. One common approach involves the reduction of the corresponding sulfonyl chloride. A patented process for the preparation of various thiophenols from phenylsulfonic acid chlorides provides a relevant synthetic strategy.

General Workflow for Thiophenol Synthesis:

Caption: General synthetic workflow for the preparation of thiophenols.

Experimental Protocol: A General Procedure for the Preparation of Thiophenols

The following is a generalized procedure based on a patented method for the synthesis of thiophenols, which can be adapted for this compound.

-

Formation of Sulfonehydrazide: The corresponding substituted phenylsulfonic acid chloride is reacted with hydrazine, hydriodic acid, and hydrochloric acid.

-

Formation of Disulfide: The resulting sulfonehydrazide is then converted to the corresponding disulfide.

-

Formation of Thiophenolate: The disulfide is subsequently treated with hydrazine and an alkali (e.g., sodium hydroxide) to yield the thiophenolate.

-

Liberation of Thiophenol: The final thiophenol product is liberated by acidification of the thiophenolate solution with a mineral acid.

Applications in Research and Drug Development

Aryl thiols, including this compound, are important compounds in several areas of research and development.

Materials Science: this compound is utilized in the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group exhibits a strong affinity for gold, enabling the creation of ordered molecular layers that can modify the surface properties of materials for applications in biosensors and molecular electronics[5].

Drug Discovery and Development: While direct involvement of this compound in specific signaling pathways has not been extensively documented, its utility as a linker molecule is significant. It can be used to attach biomolecules, such as proteins, to gold surfaces for studying protein-protein interactions[5]. The ability to interact with proteins also suggests its potential as a fragment or building block in the design of novel therapeutic agents[5]. The general class of organosulfur compounds is also being explored for drug delivery systems.

Logical Relationship of Applications:

Caption: Interrelationship of this compound's structural features and its applications.

Signaling Pathway Involvement

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined cellular signaling pathways relevant to drug development. Its primary role in a biological context appears to be as a tool for bioconjugation and surface modification in research settings rather than as a direct modulator of signaling cascades.

Conclusion

This compound is a specialized chemical with niche but important applications, particularly in materials science and as a tool for biological research. While its commercial availability is limited, its synthesis can be achieved through established methods for preparing thiophenols. For researchers and drug development professionals, the value of this compound currently lies more in its utility as a building block and a surface modification agent than as a direct therapeutic agent with known interactions with specific signaling pathways. Further research may yet uncover novel biological activities and applications for this versatile molecule.

References

Methodological & Application

Application Notes and Protocols: The Use of 4-n-Propylthiophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-n-propylthiophenol in key organic synthesis reactions. This compound is a valuable building block in the synthesis of a variety of organic molecules, particularly thioethers and their derivatives, which are significant in medicinal chemistry and materials science. Its utility stems from the reactive thiol group, which readily participates in nucleophilic substitution and addition reactions, and the propyl group, which can influence the lipophilicity and steric profile of the final products.

S-Alkylation for the Synthesis of Alkyl Aryl Thioethers

The S-alkylation of this compound is a fundamental transformation for the formation of C-S bonds, leading to the synthesis of various alkyl aryl thioethers. These compounds are often precursors to more complex molecules, including active pharmaceutical ingredients (APIs). The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion, generated by a base, attacks an alkyl halide.

Experimental Protocol: Synthesis of 4-(Propylthio)anisole (Representative)

This protocol is adapted from the synthesis of analogous alkyl aryl thioethers.

Reaction Scheme:

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq.) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(propylthio)anisole.

Quantitative Data (Representative)

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |

| This compound | Methyl Iodide | K₂CO₃ | Acetone | 12-16 | >90 |

| 4-Mercaptophenol | 1-Bromohexane | K₂CO₃ | Acetone | 16 | 85-95 |

Experimental Workflow for S-Alkylation

Caption: Workflow for the S-alkylation of this compound.

Michael Addition to α,β-Unsaturated Carbonyl Compounds

The conjugate addition of this compound to α,β-unsaturated carbonyl compounds, known as the Michael addition, is an efficient method for forming C-S bonds and creating β-thio-substituted carbonyl compounds. These products are versatile intermediates in organic synthesis. The reaction can often be performed under mild, catalyst-free conditions.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone (Representative)

This protocol is based on general procedures for the Michael addition of thiols.

Reaction Scheme:

Materials:

-

This compound

-

Methyl vinyl ketone

-

(Optional) Triethylamine (catalytic amount)

-

Solvent (e.g., dichloromethane or solvent-free)

Procedure:

-

To a flask containing this compound (1.0 eq.), add methyl vinyl ketone (1.1 eq.).

-

If the reaction is slow, a catalytic amount of triethylamine can be added.

-

Stir the mixture at room temperature. For solvent-free conditions, gentle heating (e.g., 30-40 °C) may be applied to facilitate mixing if the thiol is solid.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-thio-ketone.

Quantitative Data for Analogous Thiophenols

| Thiol | Michael Acceptor | Conditions | Time (min) | Yield (%) |

| Thiophenol | Methyl Vinyl Ketone | Solvent-free, 30 °C | 30 | 93 |

| 4-Chlorothiophenol | Methyl Vinyl Ketone | Solvent-free, 30 °C | 15 | 98 |

| 4-Methylthiophenol | Methyl Vinyl Ketone | Solvent-free, 30 °C | 30 | 85 |

Mechanism of Michael Addition

Caption: Generalized mechanism of the base-catalyzed Michael addition.

Palladium-Catalyzed C-S Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of aryl-sulfur bonds, enabling the synthesis of diaryl thioethers and alkyl aryl thioethers from aryl halides or triflates. This compound can be effectively coupled with various aromatic partners using a suitable palladium catalyst and ligand system.

Experimental Protocol: Coupling with 4-Bromoanisole (Representative)

This protocol is a general procedure for the palladium-catalyzed C-S coupling of aryl thiols.

Reaction Scheme:

Materials:

-

This compound

-

4-Bromoanisole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (or other suitable phosphine ligand)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous, degassed)

Procedure:

-

To an oven-dried round-bottom flask, add 4-bromoanisole (1.0 eq.), cesium carbonate (2.0 eq.), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

-

Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Add this compound (1.1 eq.) via syringe.

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 8-16 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired diaryl thioether.

Quantitative Data for Analogous Couplings

| Aryl Halide | Thiol | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |

| 4-Bromoanisole | Thiophenol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 8 | 72 |

| 4-Bromoacetophenone | Thiophenol | Pd₂(dba)₃ / Xantphos | i-Pr₂NEt | 1,4-Dioxane | 6 | 90 |

Catalytic Cycle for C-S Cross-Coupling

Caption: Simplified catalytic cycle for palladium-catalyzed C-S cross-coupling.

Application in the Synthesis of Drug Precursors

The 4-propylthiophenyl moiety is present in various molecules of pharmaceutical interest. For instance, derivatives of 4-(propylthio)aniline are key intermediates in the synthesis of anthelmintic drugs like albendazole. While the direct use of this compound in the synthesis of albendazole is not the primary route, the synthesis of related intermediates highlights the importance of the propylthio-aromatic scaffold. A relevant example is the preparation of 4-propylthio-o-phenylenediamine.

Conceptual Synthesis Pathway

A key step in the synthesis of albendazole involves the reduction of a nitro group on a propylthio-substituted aniline. This demonstrates the stability and utility of the propylthio group in multi-step syntheses.

Logical Relationship in Synthesis

Caption: Synthetic logic for albendazole utilizing a propylthio-aniline intermediate.

These protocols and notes provide a foundational understanding of the utility of this compound in organic synthesis. Researchers and drug development professionals can adapt and optimize these methods for their specific synthetic targets.

Application Notes and Protocols for 4-n-Propylthiophenol in Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-n-propylthiophenol in the formation of self-assembled monolayers (SAMs) on gold surfaces. This document includes detailed experimental protocols, expected quantitative data based on analogous compounds, and visualizations of key workflows for researchers in materials science, biosensor development, and drug delivery.

Introduction to this compound SAMs

This compound is an aromatic thiol that readily forms well-ordered self-assembled monolayers on gold substrates. The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, organized monolayer. The propyl group and the phenyl ring of this compound provide a defined surface chemistry that can be utilized to control interfacial properties such as wettability, adhesion, and electrical conductivity. These characteristics make this compound SAMs a versatile platform for a range of applications, including the fabrication of biosensors, the development of drug delivery systems, and the study of protein-surface interactions.

Key Applications

-

Surface Modification: SAMs of this compound can be used to precisely control the surface energy and wettability of gold substrates. This is critical in applications where protein adsorption or cell adhesion needs to be modulated.

-

Biosensors: The aromatic platform of the SAM can be further functionalized to immobilize biorecognition elements such as enzymes, antibodies, or nucleic acids for the development of highly specific and sensitive biosensors.

-